![molecular formula C12H14N4O3 B2699391 6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108716-09-0](/img/structure/B2699391.png)

6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Several synthetic methods have been reported for MMP derivatives. Notably, the assembly of the pyrazolopyridine system plays a crucial role. Researchers have explored diverse strategies, including ring-closure reactions, condensations, and cyclizations. These approaches allow access to MMP derivatives with varying substituents and functional groups .

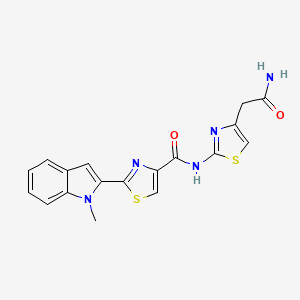

Molecular Structure Analysis

The molecular structure of MMP reveals its intricate arrangement. The methyl group, morpholine ring, and pyrazolo rings contribute to its overall shape and reactivity. Computational studies and spectroscopic analyses (such as NMR and X-ray crystallography) provide insights into its geometry, bond lengths, and angles .

Chemical Reactions Analysis

MMP participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations of the carbonyl group. Researchers have explored its reactivity toward electrophiles, bases, and metal catalysts. These reactions lead to the synthesis of diverse derivatives with potential biological activities .

科学的研究の応用

Synthesis and Structural Characterization

Synthesis of Novel Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives A series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one compounds were synthesized using a microwave-assisted, one-step, solvent-free reaction from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives. This method proved to be efficient, yielding products that showed promising biological activities (Zheng, Shao, Zhao, & Miao, 2011).

Crystal Structures of Unsymmetrical Tetrazine Derivatives The synthesis of two unsymmetrical tetrazine derivatives, including morpholine-containing compounds, was achieved. Their structures were confirmed by single-crystal X-ray diffraction, providing valuable insights into their molecular configurations (Xu, Yang, Jiang, & Ke, 2012).

Biological Applications

Antitubercular and Antifungal Activity Novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl) imidazo[2,1-b][1,3,4] thiadiazole derivatives, synthesized by incorporating morpholine, displayed significant antitubercular and antifungal activities. This demonstrates the compound's potential as a basis for developing new antimicrobial agents (Syed, Ramappa, & Alegaon, 2013).

Cancer Cell Growth Inhibition Compounds derived from pyrazolo[1,5-a]pyrazin-4(5H)-one have been evaluated for their ability to inhibit the growth of A549 and H322 lung cancer cells. The synthesis method and the preliminary biological evaluation highlighted their dosage-dependent inhibitory effects, suggesting potential applications in cancer therapy (Zheng, Shao, Zhao, & Miao, 2011).

Vasorelaxant Properties Compounds related to the structural motif of 6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, specifically benzofuran-morpholinomethyl-pyrazoline hybrids, have been synthesized and demonstrated significant vasorelaxant properties in isolated rat thoracic aortic rings. This indicates potential applications in cardiovascular research (Hassan, Rahman, Abdel Saleh, & Abdel Jaleel, 2014).

作用機序

将来の方向性

: Smolobochkin, A. V., Gazizov, A. S., Urgenishbay, N. M., Melyashova, A. S., Burilov, A. R., & Pudovik, M. A. (2020)Russ. Chem. Bull., 69, 382. : Dyadyuchenko, L. V., Muraviev, V. S., Dotsenko, V. V., Aksenov, N. A., Aksenova, I. V., & Dmitrieva, I. G. (2021)Russ. Chem. Bull., 70, 1363. : Dotsenko, V. V., Buryi, D. D., Lukina, D. Y., Krivokolysko, S. G., & others. (2020)Russ. Chem. Bull., 69, 1829. : Chen, C., Pan, P., Deng,

特性

IUPAC Name |

6-methyl-2-(morpholine-4-carbonyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-8-7-16-10(11(17)13-8)6-9(14-16)12(18)15-2-4-19-5-3-15/h6-7H,2-5H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASRWQPUAARYFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)N3CCOCC3)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2699312.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2699314.png)

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B2699318.png)

![5-[(3,4-dimethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2699323.png)

![3-(3-methylthiophen-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2699327.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2699331.png)